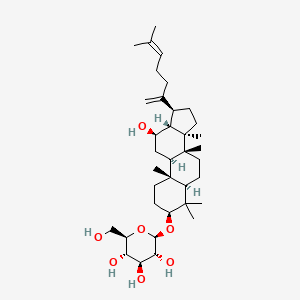
インダコニチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indaconitine is a natural product . It is a diterpenoid alkaloid derived from the Aconitum species . The IUPAC name of Indaconitine is (1α,3α,6α,14α,16β)-8-(acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate .
Molecular Structure Analysis
Indaconitine has a molecular formula of C34H47NO10 . It has a molecular weight of 629.738 Da and a mono-isotopic mass of 629.320007 Da . It has 13 of 14 defined stereocenters .Chemical Reactions Analysis
The transformation pathways of Indaconitine in the sand frying process have been studied . It was found that there might be at least two transformation pathways: (1) the acetoxyl group at C-8 of Indaconitine was firstly hydrolyzed to a hydroxyl group to get 14-benzoylpseudaconine, and then, a double bond at C-8/C-15 was introduced via further dehydration to convert into mithaconitine .Physical And Chemical Properties Analysis
Indaconitine has a density of 1.3±0.1 g/cm3 . Its boiling point is 692.8±55.0 °C at 760 mmHg . The vapor pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 106.6±3.0 kJ/mol . The flash point is 372.8±31.5 °C . The index of refraction is 1.603 . The molar refractivity is 161.6±0.4 cm3 .科学的研究の応用
漢方薬
インダコニチンは、人参・附子(トリカブト・カルミチャエリイの根)のハーブペアに含まれ、漢方薬では心不全の治療、さらには重症COVID-19によるショックの治療に用いられています {svg_1}. 附子と人参の配合により、生体における有効成分の暴露量を大幅に増加させる可能性があります {svg_2}.
薬物動態研究
ソンゴリンとインダコニチンの薬物動態パラメータは、初めて沈浮湯で研究されました {svg_3}. この研究は、処方、投与量、および制御された活性/毒性組み合わせ成分の科学的設計の基礎を築きます {svg_4}.
様々な病気の治療
伝統的に、インダコニチンを含むトリカブト属は、神経疾患、痛みと炎症、腎臓関連疾患、リウマチ、糖尿病、ヒステリー、心臓抑制などの様々な人間の病状の治療に使用されてきました {svg_5}.
生薬化学研究
インダコニチンは、C19およびC20ジテルペノイドアルカロイドの一部であり、これは最もダイナミックな化合物のグループであり、属全体で450種類以上のアルカロイドを含んでいます {svg_6}. トリカブト属の詳細な生薬化学的研究は、健康と医療に利用できるトリカブト源の新しい治療用天然物をもたらす可能性があります {svg_7}.
抗不整脈効果
インダコニチンとその変換生成物の心臓毒性と抗不整脈活性を調べる研究が行われています {svg_8}.
変換経路
砂炒りプロセスにおけるインダコニチンの変換経路を調査する研究が行われています {svg_9}. これにより、インダコニチンの特性とその潜在的な用途をより深く理解することができます。
Safety and Hazards
Indaconitine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用機序
Target of Action
Indaconitine, a diterpenoid alkaloid found in the genus Aconitum, primarily targets the central nervous system . It has been shown to exhibit dose-dependent analgesic action through the central nervous system .
Mode of Action
It is presumed to involve the central nervous system . The compound interacts with its targets, leading to changes that result in its analgesic and anti-inflammatory activities .
Biochemical Pathways
The transformation pathways of Indaconitine have been investigated in various processes such as boiling, steaming, and sand frying . These processes lead to the formation of different compounds, indicating that multiple biochemical pathways are affected by Indaconitine .
Pharmacokinetics
A study on the pharmacokinetics of Indaconitine in mice revealed that the compound was administered orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of Indaconitine was found to be 25.8% . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of Indaconitine’s action are primarily observed in its analgesic and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of Indaconitine can be influenced by various environmental factors. For instance, the transformation pathways of Indaconitine can vary depending on the process used (e.g., boiling, steaming, sand frying), suggesting that the compound’s action can be influenced by the processing environment .
生化学分析
Biochemical Properties
Indaconitine is part of the C19 and C20-diterpenoid alkaloids, a dynamic group of compounds found in various species across the Aconitum genus . These alkaloids have been reported to possess significant pharmacological properties and interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that Aconitum alkaloids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study has reported the pharmacokinetics of Indaconitine in mice after oral and intravenous administration
特性
| { "Design of the Synthesis Pathway": "The synthesis of Indaconitine can be achieved through a multi-step process involving several key reactions. The overall strategy involves the construction of the key carbon-carbon bonds and functionalization of the indole and aconitine moieties.", "Starting Materials": [ "3-indolylacetonitrile", "benzaldehyde", "ethyl acetoacetate", "acrolein", "aconitine" ], "Reaction": [ "Step 1: Condensation of 3-indolylacetonitrile with benzaldehyde to form 3-(2-benzylideneindolin-3-yl)acetonitrile", "Step 2: Alkylation of 3-(2-benzylideneindolin-3-yl)acetonitrile with ethyl acetoacetate to form 3-(2-benzylideneindolin-3-yl)-2-ethylbutanoic acid ethyl ester", "Step 3: Cyclization of 3-(2-benzylideneindolin-3-yl)-2-ethylbutanoic acid ethyl ester with acrolein to form 3-(2-benzylideneindolin-3-yl)-2-ethyl-4,5-dihydrofuran-2-carboxylic acid ethyl ester", "Step 4: Hydrolysis of the ethyl ester group to form 3-(2-benzylideneindolin-3-yl)-2-ethyl-4,5-dihydrofuran-2-carboxylic acid", "Step 5: Condensation of 3-(2-benzylideneindolin-3-yl)-2-ethyl-4,5-dihydrofuran-2-carboxylic acid with aconitine to form Indaconitine" ] } | |
CAS番号 |
4491-19-4 |
分子式 |
C34H47NO10 |
分子量 |
629.7 g/mol |
IUPAC名 |
[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29?,31+,32+,33-,34?/m1/s1 |
InChIキー |
PHDZNMWTZQPAEW-LXEXWYGISA-N |
異性体SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
正規SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
同義語 |
8-Acetyl ludaconitine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



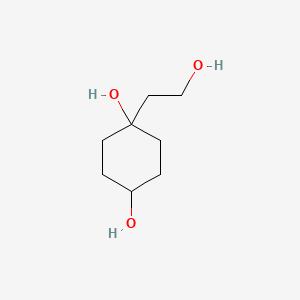
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

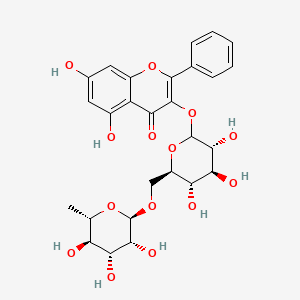
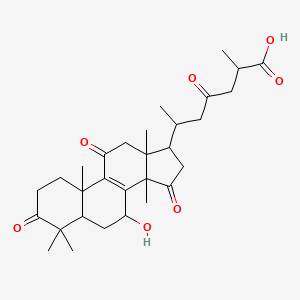
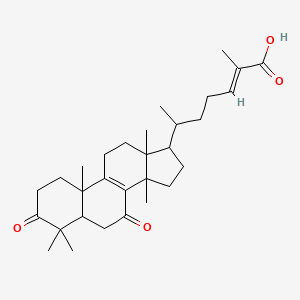
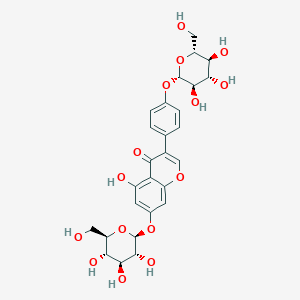

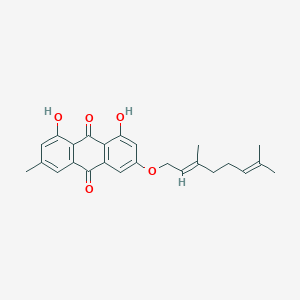
![2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B600424.png)
